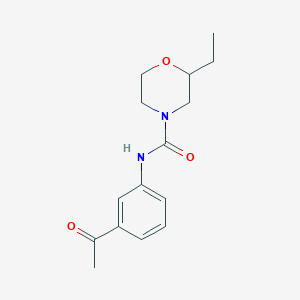
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone, also known as DTMM, is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications. This compound belongs to the thiomorpholine class of molecules, which are known for their diverse biological activities.
作用機序
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been found to inhibit the activity of certain enzymes, specifically those involved in the biosynthesis of sphingolipids. This inhibition leads to the accumulation of ceramide, a lipid that has been shown to have pro-apoptotic effects on cancer cells. (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has also been found to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its potential as a cancer treatment.
Biochemical and Physiological Effects:
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and alteration of cellular signaling pathways. These effects are largely attributed to the compound's ability to inhibit sphingolipid biosynthesis and induce ceramide accumulation.
実験室実験の利点と制限
One advantage of using (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone in lab experiments is its potential as a cancer treatment, which could lead to the development of new and effective cancer therapies. Additionally, the compound's ability to inhibit sphingolipid biosynthesis and induce ceramide accumulation could be useful in the study of various biological processes. However, limitations of using (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research involving (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone. One area of interest is the development of (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases. Finally, (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone could be used in combination with other compounds to enhance its therapeutic potential.
合成法
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone can be synthesized through a multi-step process starting from 2,5-dimethylphenylamine and thiocarbonyldiimidazole. The reaction involves the formation of an intermediate, which is then reacted with morpholine to yield (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone. The purity of the final product can be improved through recrystallization and purification techniques.
科学的研究の応用
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to have potential for use in various scientific research applications, including drug discovery and development, as well as in the study of various biological processes. Specifically, (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been found to have activity against certain cancer cell lines, making it a potential candidate for use in cancer treatment.
特性
IUPAC Name |
(2,5-dimethylphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-3-4-11(2)12(9-10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLPHAPCCOFEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)
![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)

![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)
